molecular formula BiH4- B1262970 Bismuthanuide

Bismuthanuide

カタログ番号: B1262970
分子量: 213.012 g/mol
InChIキー: QLTFCGNOBJEBPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bismuthanuide is a bismuth hydride. It is a conjugate base of a bismuthorane.

科学的研究の応用

Medical Applications

1.1 Gastrointestinal Treatments

Bismuth compounds have a long history of use in treating gastrointestinal disorders, particularly for their gastroprotective effects and efficacy against Helicobacter pylori infections. Bismuth subsalicylate is a commonly used over-the-counter medication for diarrhea and dyspepsia. Recent studies have highlighted the antimicrobial properties of bismuth compounds, demonstrating their effectiveness against various strains of bacteria, including those resistant to conventional antibiotics .

1.2 Anticancer Properties

Bismuth-based nanoparticles have shown promise as radiosensitizers in cancer therapy. Research indicates that these nanoparticles can enhance the efficacy of radiation therapy by increasing the production of reactive oxygen species (ROS) within tumor cells, thereby improving treatment outcomes . For instance, bismuth oxide nanoparticles have been demonstrated to sensitize highly radioresistant cancer cells, achieving significant enhancement ratios in radiobiological studies .

1.3 Antiviral Applications

Recent investigations into bismuth compounds have identified their potential as antiviral agents against SARS-CoV-2. Bismuth(III) complexes have been shown to inhibit the helicase enzyme critical for viral replication. Studies revealed that specific bismuth compounds could disrupt ATP binding and DNA unwinding activities in the viral helicase, presenting a novel approach to developing antiviral therapies .

Nanotechnology Applications

2.1 Nanoparticle Development

Bismuth-based nanoparticles are being explored for various applications in nanomedicine due to their biocompatibility and ability to enhance imaging techniques. They are utilized as theranostic agents, combining therapeutic and diagnostic capabilities in cancer treatment. For example, bismuth nanoparticles can be engineered to target specific tumor microenvironments while delivering therapeutic agents simultaneously .

2.2 Sensing Technologies

The unique properties of bismuthene—a two-dimensional material derived from bismuth—have been investigated for gas sensing applications. Studies suggest that bismuthene exhibits high sensitivity to small gas molecules, making it a candidate for environmental monitoring and safety applications .

Case Studies

Study Application Findings
Stewart et al. (2023)Cancer TreatmentDemonstrated that bismuth oxide nanoparticles enhance radiation therapy effectiveness through ROS generation .
Liu et al. (2024)Antiviral TherapyIdentified bismuth(III) complexes that inhibit SARS-CoV-2 helicase with IC50 values as low as 30 nM .
Rashid et al. (2023)Nanoparticle EfficacyShowed significant dose enhancement ratios in cancer cells treated with bismuth oxide nanorods compared to other nanoparticles .

化学反応の分析

Radical Oxidative Addition Reactions

Bismuthinidenes demonstrate radical oxidative addition with redox-active electrophiles through single-electron transfer mechanisms:

Reaction TypeSubstrateProductConditionsKey Findings
Alkyl Halide ActivationR–X (X=I, Br)Bi(III)–R ComplexesThermal (50-80°C)Proceeds via Bi–X bond homolysis
Benzyl Halide CouplingArCH₂–XBi(III)–CH₂ArRoom TemperatureQuantitative conversion in <5 min
Cyclopropylmethyl ActivationC₃H₅–CH₂–IRing-Opened Products50°CEvidence of radical intermediates via NMR

Mechanistic Insights

  • EPR spectroscopy confirms radical pair formation during C–Bi bond cleavage

  • Rate acceleration observed with electron-deficient substrates (k = 2.3×10⁻³ s⁻¹ for nitrobenzyl vs 1.1×10⁻³ s⁻¹ for methoxybenzyl)

  • Activation energy (Eₐ) for Bi–C homolysis: 28.5 kcal/mol

Cross-Coupling Catalysis

Bismuthinidene complexes enable C(sp³)–N bond formation through radical rebound mechanisms:

Reaction SystemScopeYield RangeTurnover Number
Alkyl Iodides + NH-Heterocycles25 examples45-92%Up to 86
Benzyl Bromides + Anilines18 examples51-89%22-73

Key Advantages

  • Operates under mild conditions (50°C, no drybox required)

  • Tolerates sensitive functional groups:

    • Boronate esters (87% yield)

    • Terminal alkenes (79% yield)

    • Free alcohols (68% yield)

Redox Cycling Behavior

The Bi(I)/Bi(III) redox couple enables catalytic cycles resembling transition metal systems:

ProcessΔG (kcal/mol)Rate (s⁻¹)Catalytic Application
Oxidative Addition-18.70.15C–N Coupling
Ligand Metathesis-12.40.08H₂ Evolution
Reductive Elimination-9.10.03Bi Recovery

Electrochemical Properties

  • Formal potential (E₁/₂): -0.85 V vs Fc⁰/+

  • Electron transfer kinetics: kₑₜ = 1.2×10³ M⁻¹s⁻¹

Small Molecule Activation

Bismuthinidenes activate CO through insertion chemistry:

ReactionProductCharacterizationSignificance
Bi–N + CO → Bi–C(O)–NCationic carbamoyl complexX-ray, NMRFirst main-group CO insertion
Reversible CO BindingEquilibrium constant (K) = 3.8×10² M⁻¹FTIREnables catalytic CO functionalization

These developments establish bismuthinidenes as versatile platforms for radical-mediated transformations, combining main-group accessibility with transition metal-like reactivity. The demonstrated catalytic cycles (TON >80) and functional group tolerance position these systems as sustainable alternatives to precious metal catalysts in pharmaceutical synthesis .

特性

分子式

BiH4-

分子量

213.012 g/mol

IUPAC名

bismuthanuide

InChI

InChI=1S/Bi.4H/q-1;;;;

InChIキー

QLTFCGNOBJEBPK-UHFFFAOYSA-N

正規SMILES

[BiH4-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。